
1-(4-Bromophenylsulfonyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenylsulfonyl)-4-methylpiperidine, also referred to as 4-BPSMP, is a synthetic compound of the piperidine family. It is a white powder that is soluble in water and has a boiling point of 261°C. 4-BPSMP is used in laboratory experiments to synthesize a variety of compounds and has been studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Antibacterial Evaluation
A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives of 1-(4-Bromophenylsulfonyl)-4-methylpiperidine, specifically some new 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives. These compounds were synthesized from various aralkyl/aryl carboxylic acids through a series of steps, including the conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and subsequent reaction with an electrophile synthesized from 4-methylpiperidine. The synthesized compounds were structurally confirmed through IR, 1H-NMR, and EI-MS spectral data and evaluated for their antibacterial properties, exhibiting valuable results. This highlights the compound's role in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Biological Evaluation of Sulfamoyl and 1,3,4-Oxadiazole Derivatives
Another study conducted by Rehman et al. (2019) involved the synthesis of substituted 1,3,4-oxadiazole derivatives by reacting 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine with 5-substituted-1,3,4-oxadiazole-2-thiol. The derivatives were synthesized from carboxylic acids converted into esters, hydrazides, and oxadiazoles. The compounds underwent structural confirmation through IR, EI-MS, and 1H-NMR spectroscopy. The antibacterial and anti-enzymatic evaluations showed moderate to excellent inhibition against the bacteria and urease enzyme, indicating the compound's utility in designing bioactive molecules (Rehman et al., 2019).
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXWMYDMGGSQOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenylsulfonyl)-4-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzoate](/img/structure/B365988.png)
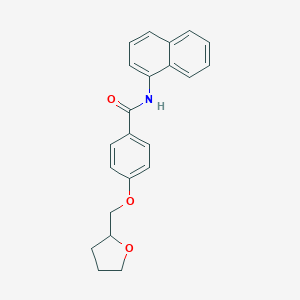
![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)
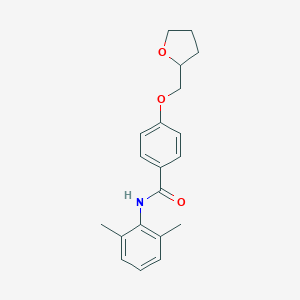
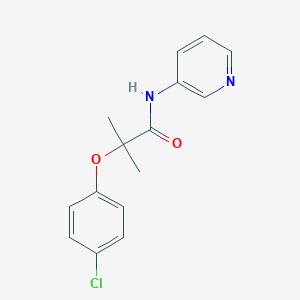


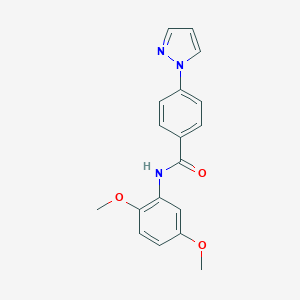

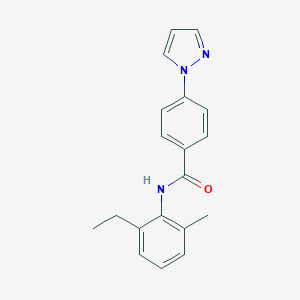

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B366102.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)